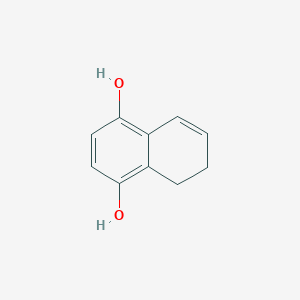

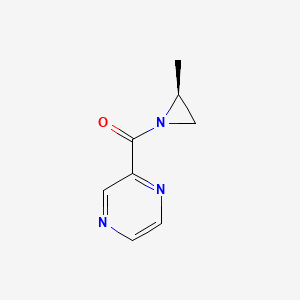

![molecular formula C8H6F2N2 B11917630 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-ジフルオロ-3-メチルイミダゾ[1,5-A]ピリジンは、イミダゾ[1,5-A]ピリジンファミリーに属する複素環式化合物です。この化合物は、イミダゾ[1,5-A]ピリジン環の6位と8位に2つのフッ素原子、そして3位にメチル基を有することを特徴としています。この化合物のユニークな構造は、医薬品化学、有機合成、材料科学など、さまざまな分野における研究の対象として興味深いものとなっています。

2. 製法

合成経路と反応条件

6,8-ジフルオロ-3-メチルイミダゾ[1,5-A]ピリジンの合成は、通常、適切な前駆体の環化を特定の条件下で行うことにより行われます。一般的な方法としては、2,3-ジアミノピリジンと適切なフッ素化アルデヒドまたはケトンを縮合させ、その後、酸性または塩基性条件下で環化させる方法があります。反応条件には、エタノールやジメチルホルムアミドなどの溶媒を使用し、トリフルオロ酢酸やp-トルエンスルホン酸などの触媒を使用することがよくあります。

工業的製法

工業的な環境では、6,8-ジフルオロ-3-メチルイミダゾ[1,5-A]ピリジンの製造には、高収率と高純度を確保するために連続フロープロセスが用いられる場合があります。自動反応器の使用と温度、圧力、pHなどの反応パラメータの精密な制御により、製造プロセスを最適化できます。また、再結晶やクロマトグラフィーなどの精製技術を用いて、目的の生成物を単離します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with a suitable fluorinated aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like trifluoroacetic acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

化学反応の分析

反応の種類

6,8-ジフルオロ-3-メチルイミダゾ[1,5-A]ピリジンは、以下を含むさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化し、ヒドロキシル基やカルボニル基などの官能基を導入することができます。

還元: パラジウム触媒の存在下で水素ガスを使用して還元反応を行うことができ、フッ素原子を除去したり、二重結合を還元したりすることができます。

置換: フッ素原子上では求核置換反応が起こり、アミンやチオールなどの求核剤がフッ素原子を置換します。

一般的な試薬と条件

酸化: 過マンガン酸カリウムを水性媒体中、または三酸化クロムを酢酸中で使用。

還元: パラジウム炭素を触媒として水素ガスを使用。

置換: ジメチルスルホキシドやアセトニトリルなどの溶媒中で、アミンやチオールなどの求核剤を使用。

主要な生成物

酸化: ヒドロキシル基またはカルボニル基誘導体の生成。

還元: 脱フッ素化または還元されたイミダゾ[1,5-A]ピリジン誘導体の生成。

置換: さまざまな官能基を持つ置換されたイミダゾ[1,5-A]ピリジン誘導体の生成。

4. 科学研究への応用

6,8-ジフルオロ-3-メチルイミダゾ[1,5-A]ピリジンは、科学研究においていくつかの応用があります。

医薬品化学: 抗癌剤や抗炎症剤の設計など、医薬品の開発における足場として役立ちます。

有機合成: 天然物やポリマーなど、より複雑な分子の合成におけるビルディングブロックとして使用されます。

材料科学: そのユニークな電子特性により、有機発光ダイオード(OLED)や有機光起電力(OPV)などのオプトエレクトロニクスデバイスでの使用が検討されています。

科学的研究の応用

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of anti-cancer and anti-inflammatory drugs.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural products and polymers.

Material Science: Due to its unique electronic properties, it is explored for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

作用機序

6,8-ジフルオロ-3-メチルイミダゾ[1,5-A]ピリジンの作用機序は、その用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合する場合があります。フッ素原子は、標的との強い相互作用を形成することにより、結合親和性と選択性を高める可能性があります。この化合物は、電子移動プロセスにも参加し、生物学的経路や細胞機能に影響を与える可能性があります。

類似化合物との比較

類似化合物

- 6,8-ジフルオロ-3-メチルイミダゾ[1,2-A]ピリジン

- 6,8-ジフルオロ-3-メチルイミダゾ[4,5-B]ピリジン

- 6,8-ジフルオロ-3-メチルイミダゾ[1,5-C]ピリジン

ユニークさ

6,8-ジフルオロ-3-メチルイミダゾ[1,5-A]ピリジンは、その特定の置換パターンと環構造によりユニークです。フッ素原子の位置とメチル基は、その化学反応性と生物活性に大きな影響を与えます。他のイミダゾ[1,5-A]ピリジン誘導体と比較して、この化合物は異なる電子特性と結合相互作用を示す可能性があり、創薬や材料科学におけるターゲット指向型用途に役立ちます。

特性

分子式 |

C8H6F2N2 |

|---|---|

分子量 |

168.14 g/mol |

IUPAC名 |

6,8-difluoro-3-methylimidazo[1,5-a]pyridine |

InChI |

InChI=1S/C8H6F2N2/c1-5-11-3-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3 |

InChIキー |

RBIGXIRLGDBFFP-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=C2N1C=C(C=C2F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

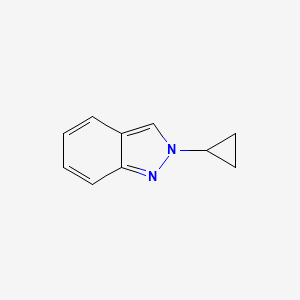

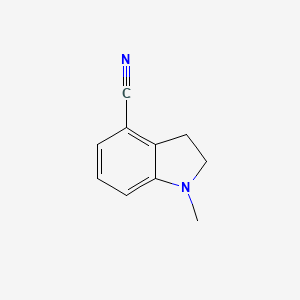

![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)

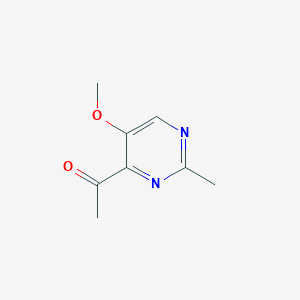

![2-[(2R)-2-Methylpiperazin-1-YL]acetic acid](/img/structure/B11917581.png)

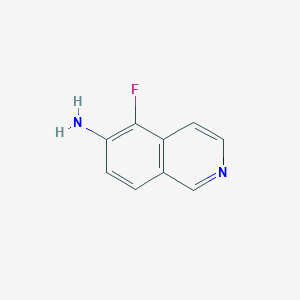

![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)